molecular formula C13H22S2 B13816091 Thiophene, 2-(nonylthio)-

Thiophene, 2-(nonylthio)-

Cat. No.: B13816091
M. Wt: 242.4 g/mol
InChI Key: QOGKGJICDSOSNT-UHFFFAOYSA-N
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Description

2-(Nonylthio)thiophene is a thiophene derivative characterized by the presence of a nonylthio group attached to the thiophene ring. Thiophene itself is a five-membered aromatic ring containing one sulfur atom and four carbon atoms. Thiophene derivatives, including 2-(Nonylthio)thiophene, are known for their diverse applications in various fields such as material science, medicinal chemistry, and industrial chemistry .

Preparation Methods

The synthesis of 2-(Nonylthio)thiophene can be achieved through various synthetic routes. One common method involves the reaction of thiophene with nonylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the nonylthio group on the thiophene ring .

Industrial production methods for thiophene derivatives often involve large-scale reactions using readily available starting materials. For example, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are well-known methods for synthesizing thiophene derivatives .

Chemical Reactions Analysis

2-(Nonylthio)thiophene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-(Nonylthio)thiophene can be compared with other thiophene derivatives such as:

The uniqueness of 2-(Nonylthio)thiophene lies in its specific nonylthio group, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

Molecular Formula

C13H22S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-nonylsulfanylthiophene

InChI

InChI=1S/C13H22S2/c1-2-3-4-5-6-7-8-11-14-13-10-9-12-15-13/h9-10,12H,2-8,11H2,1H3

InChI Key

QOGKGJICDSOSNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=CC=CS1

Origin of Product

United States

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